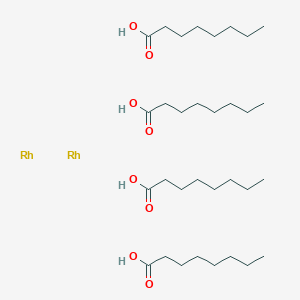
Zinforo
Overview
Description
TAK-599, also known as ceftaroline fosamil, is a novel cephalosporin antibiotic. It is a prodrug that is converted into its active form, ceftaroline, in the body. TAK-599 has been developed to combat methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant gram-positive bacteria .
Scientific Research Applications
TAK-599 has significant applications in the field of medicine, particularly in the treatment of acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia. It is effective against a broad spectrum of pathogens, including methicillin-resistant Staphylococcus aureus, Streptococcus pneumoniae, and other gram-positive and gram-negative bacteria. Its high affinity for penicillin-binding proteins makes it a valuable tool in combating drug-resistant infections .
Mechanism of Action
TAK-599 exerts its effects by binding to penicillin-binding proteins, inhibiting cell wall synthesis in bacteria. This leads to the disruption of bacterial cell wall integrity and ultimately results in bacterial cell death. The high affinity of TAK-599 for PBP2a, a protein associated with methicillin resistance, makes it particularly effective against methicillin-resistant Staphylococcus aureus .
Future Directions
Biochemical Analysis
Biochemical Properties
Ceftaroline fosamil is a prodrug that is rapidly converted into its active form, ceftaroline, in plasma by a phosphatase enzyme .
Cellular Effects
Ceftaroline fosamil, once converted to ceftaroline, interferes with the production of complex molecules called peptidoglycans, which are essential components of bacterial cell walls . By blocking enzymes, called penicillin-binding protein transpeptidases, that are involved in the last steps of bacterial cell wall production, it inhibits cell wall biosynthesis .
Molecular Mechanism
The molecular mechanism of action of Ceftaroline fosamil involves the inhibition of bacterial cell wall synthesis. Ceftaroline, the active metabolite of the prodrug Ceftaroline fosamil, binds to penicillin-binding proteins (PBPs) 1 through 3. This action blocks the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls and inhibits cell wall biosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ceftaroline fosamil have been observed to change over time. Clinical response to Ceftaroline fosamil was associated with >60% shorter length of ICU stay (3.6 versus 9.2 days), and >30% lower hospital costs ($8449 versus $12,559) versus non-responders .
Dosage Effects in Animal Models
In animal models, the effects of Ceftaroline fosamil have been observed to vary with different dosages. In vivo murine thigh infection models suggest that human simulated exposures of Ceftaroline 600 mg every 12 hours may have efficacy in the treatment of S. aureus infections with MICs as high as 4 μg/mL .
Metabolic Pathways
Ceftaroline fosamil is converted into bioactive ceftaroline in plasma by a phosphatase enzyme. Hydrolysis of the beta-lactam ring of ceftaroline occurs to form the microbiologically inactive, open-ring metabolite ceftaroline M-1 .
Transport and Distribution
The distribution of Ceftaroline fosamil in the body is represented by a median volume of distribution of 20.3 L . Ceftaroline fosamil is converted into bioactive ceftaroline in plasma by a phosphatase enzyme .
Subcellular Localization
As an antibiotic, Ceftaroline fosamil does not have a specific subcellular localization. It is distributed throughout the body and works by inhibiting bacterial cell wall synthesis .
Preparation Methods
TAK-599 is synthesized as a crystalline N-phosphono type prodrug of the cephalosporin compound T-91825. The preparation involves the formation of a monoacetic acid solvate to yield TAK-599 in a crystalline form. The stability of TAK-599 is highly dependent on its crystallinity and moisture content. Industrial production methods focus on maintaining sufficient crystallinity and strict moisture control to ensure long-term stability .
Chemical Reactions Analysis
TAK-599 undergoes hydrolysis to convert into its active form, ceftaroline. This hydrolysis reaction is crucial for its antimicrobial activity. The compound exhibits high affinity for penicillin-binding proteins, particularly PBP2a, which is associated with methicillin resistance. TAK-599 shows potent in vitro activity against MRSA and other multidrug-resistant bacteria .
Comparison with Similar Compounds
TAK-599 is similar to other cephalosporin antibiotics, such as vancomycin and linezolid, in its ability to combat methicillin-resistant Staphylococcus aureus. TAK-599 has a broader spectrum of activity, including effectiveness against both gram-positive and gram-negative bacteria. Other similar compounds include T-91825, the active form of TAK-599, and other cephalosporins like ceftriaxone and cefepime .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Zinforo involves the coupling of a cephalosporin antibiotic with a boronic acid to form a prodrug. The boronic acid acts as a beta-lactamase inhibitor, which enhances the antibiotic activity of the prodrug against resistant bacteria.", "Starting Materials": [ "7-[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino)-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid", "4-formylphenylboronic acid", "N,N-dimethylacetamide", "triethylamine", "sodium hydroxide", "water", "methanol" ], "Reaction": [ "Step 1: Dissolve 7-[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino)-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid and 4-formylphenylboronic acid in N,N-dimethylacetamide.", "Step 2: Add triethylamine to the solution and stir for 30 minutes at room temperature.", "Step 3: Add a solution of sodium hydroxide in water to the reaction mixture and stir for 1 hour at room temperature.", "Step 4: Quench the reaction with methanol and filter the resulting solid.", "Step 5: Wash the solid with methanol and dry under vacuum to obtain the desired product, Zinforo." ] } | |
CAS RN |
400827-46-5 |
Molecular Formula |
C24H25N8O10PS4 |
Molecular Weight |
744.7 g/mol |
IUPAC Name |
7-[[2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;acetate |
InChI |
InChI=1S/C22H21N8O8PS4.C2H4O2/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4) |
InChI Key |
UGHHNQFYEVOFIV-UHFFFAOYSA-N |
Isomeric SMILES |
CCO/N=C(\C1=NSC(=N1)NP(=O)(O)O)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-] |
SMILES |
CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-] |
Canonical SMILES |
CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-] |
Other CAS RN |
229016-73-3 |
Purity |
>95% |
solubility |
>100 mg/ml |
synonyms |
ceftaroline fosamil PPI-0903 PPI0903 TAK-599 TAK599 Teflaro |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




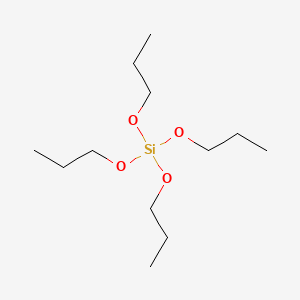

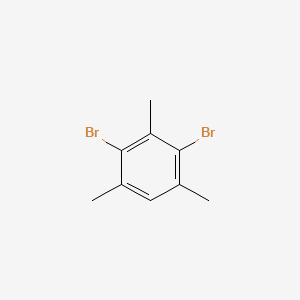
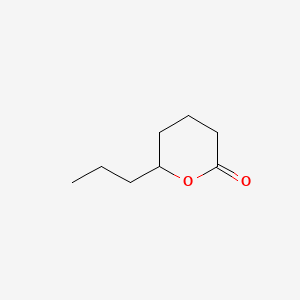
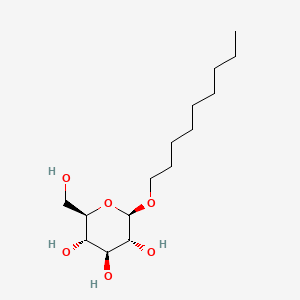
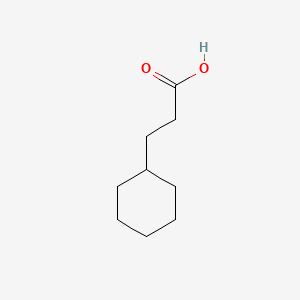

![3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid](/img/structure/B1662044.png)
![(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6S)-6-(4-Methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol](/img/structure/B1662045.png)
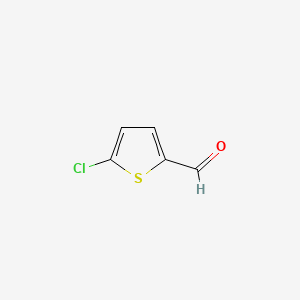
![Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester](/img/structure/B1662049.png)
